molecular formula C11H12O3 B141007 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 149609-84-7

3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid

Cat. No.: B141007
CAS No.: 149609-84-7
M. Wt: 192.21 g/mol
InChI Key: DGQJTZUEILCDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid (CAS: 68564-43-2), also referred to as 4-[(2-methylprop-2-enyl)oxy]benzoic acid, is a benzoic acid derivative with a methallyl ether substituent at the para position. Its molecular formula is C₁₁H₁₂O₃, and it has a molecular weight of 192.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-methylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro, halogen, and sulfonic acid derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Can be reduced to alcohols or alkanes.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution (e.g., nitration, halogenation).

Biology

Research indicates that 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid exhibits potential biological activities:

  • Anti-inflammatory Activity : Inhibits pro-inflammatory cytokine production.
  • Antimicrobial Activity : Demonstrates bactericidal effects against Gram-positive and Gram-negative bacteria.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate , with studies suggesting its role in drug development due to its biological properties.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing polymers and resins.

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine production
AntimicrobialBactericidal effect on Gram-positive/negative bacteria
AnticancerCytotoxicity against MDA-MB-231 and A549 cells

Case Study on Anti-inflammatory Effects

A controlled experiment demonstrated that treating human foreskin fibroblasts with this compound reduced IL-6 and TNF-alpha levels by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Case Study on Antimicrobial Activity

A study assessing the antimicrobial efficacy found that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 32 µg/mL, showcasing its therapeutic potential against bacterial infections.

Mechanism of Action

The mechanism of action of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to specific receptors, modulating cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key physical and chemical properties of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid and its analogues:

Compound Name CAS Number Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties Sources
This compound 68564-43-2 Para: Methallyl ether C₁₁H₁₂O₃ 192.21 Lipophilic; ether linkage
3-[(2-Fluorobenzyl)oxy]benzoic acid Not provided Meta: 2-Fluorobenzyl ether C₁₄H₁₁FO₃ 258.24 Reactive carboxylic acid; fluorinated
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid Not provided Ortho: Chloromethylbenzoyl ester C₁₅H₁₁ClO₄ 290.70 Melting point: 129–131°C; COX-2 inhibitor
3-ALLYLOXY-BENZOIC ACID 103203-83-4 Meta: Allyl ether C₁₀H₁₀O₃ 178.18 Allyl group for reactivity
3-[(1-Carboxyvinyl)oxy]benzoic acid Not provided Meta: Carboxyvinyl ether C₁₀H₈O₅ 208.17 Natural product from Micromonospora

Lipophilicity and Bioavailability

  • Lipophilicity (ClogP) :
    • 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid: Higher ClogP than aspirin, suggesting better membrane permeability .
    • This compound: Predicted moderate lipophilicity due to the methallyl group, balancing solubility and permeability.

Biological Activity

Introduction

3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, also known as methacryloxybenzoic acid, is an organic compound with a benzoic acid structure modified by a methacryloxy group. Its unique chemical properties and structural characteristics have led to interest in its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula: C₁₁H₁₂O₃
  • Molecular Weight: 192.214 g/mol
  • Density: 1.128 g/cm³
  • Boiling Point: Approximately 340.755 °C

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Esterification : Reacting benzoic acid with methacrylic acid in the presence of a catalyst.
  • Nucleophilic substitution : Using appropriate nucleophiles to replace hydrogen atoms on the benzoic acid structure.

Anti-inflammatory Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines in cell models, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. For instance, studies have reported that certain benzoic acid derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Anticancer Potential

In vitro studies have evaluated the anticancer effects of this compound against several cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer (MDA-MB-231) and lung cancer (A549) cells, with IC50 values indicating effective concentrations for inducing apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokine production
AntimicrobialBactericidal effect on Gram-positive/negative bacteria
AnticancerCytotoxicity against MDA-MB-231 and A549 cells

Case Studies

  • Case Study on Anti-inflammatory Effects
    • In a controlled experiment, human foreskin fibroblasts treated with this compound showed a reduction in IL-6 and TNF-alpha levels by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent.
  • Case Study on Antimicrobial Activity
    • A study assessing the antimicrobial efficacy of this compound found that it inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid?

  • Methodology :

  • Synthesis : A two-step approach is commonly employed. First, introduce the 2-methylpropenyloxy group via nucleophilic substitution or Mitsunobu reaction using 3-hydroxybenzoic acid and 2-methylprop-2-en-1-yl bromide. Second, optimize reaction conditions (e.g., anhydrous solvents like THF, temperature control at 0–25°C) to minimize side reactions such as polymerization of the allyl group .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., carboxyl dimer formation) .
  • Spectroscopy :
  • NMR : Assign peaks for the allyloxy group (δ 4.6–5.2 ppm for CH₂ and CH₃ in ¹H NMR; δ 110–130 ppm for sp² carbons in ¹³C NMR).
  • IR : Identify carbonyl stretching (C=O) at ~1680 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at –20°C in amber vials to prevent light-induced degradation of the allyloxy group.
  • Hydrolytic stability : Monitor pH-dependent ester hydrolysis in aqueous buffers (pH 2–12) via LC-MS over 24 hours .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. DMSO), and temperatures to identify optimal conditions. Use response surface methodology to maximize yield while minimizing byproducts .
  • Kinetic studies : Employ in-situ FTIR to track reaction progress and identify rate-limiting steps (e.g., slow nucleophilic substitution at the benzoic acid’s meta position) .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

  • Methodology :

  • Dynamic NMR : Detect rotational barriers or conformational isomerism (e.g., hindered rotation of the allyloxy group) causing peak splitting.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify discrepancies .

Q. What experimental designs are suitable for evaluating its biological activity in vitro?

  • Methodology :

  • Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) using a fluorometric kit, with IC₅₀ determination via dose-response curves (0.1–100 µM). Include indomethacin as a positive control .
  • Cytotoxicity screening : Use MTT assays on human fibroblast cells (e.g., NIH/3T3) to assess biocompatibility at 24–72 hours .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Validate poses with molecular dynamics (MD) simulations (100 ns, AMBER force field) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized derivatives .

Q. What strategies address challenges in isolating stereoisomers of this compound?

  • Methodology :

  • Chiral chromatography : Use a Chiralpak IA column with heptane/ethanol (90:10) to resolve enantiomers. Confirm enantiopurity via polarimetry or CD spectroscopy .
  • Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to drive stereoselective crystallization .

Properties

IUPAC Name

3-(2-methylprop-2-enoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQJTZUEILCDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586415
Record name 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149609-84-7
Record name 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction of Ethyl 3-hydroxyl-benzoate and 3-Bromo-2-methyl-propene in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 3-(2-Methyl-allyloxy)-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 7.50 (m, 1 arom. H); 7.44 (m, 2 arom. H); 7.19 (m, 1 arom. H); 5.04, 4.96 (2 s, —C(CH3)═CH2); 4.50 (s, CH2—C(CH3)═CH2); 1.75 (s, C(CH3)═CH2). 13C-NMR (100 MHz, d6-DMSO): 166.93 (—C═O); 158.23; 140.62; 132.14; 129.67; 121.67; 119.53; 114.88; 112.33; 70.95; 19.13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.